molecular formula C16H22ClN3O2 B6447955 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one CAS No. 2640817-97-4

4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one

Cat. No.: B6447955
CAS No.: 2640817-97-4
M. Wt: 323.82 g/mol
InChI Key: GGAOXVBOFJKVAE-UHFFFAOYSA-N
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Description

4-{[(3-Chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one is a heterocyclic organic compound characterized by a bipiperidine core (two fused piperidine rings) substituted with a 3-chloropyridinyloxymethyl group. Its molecular formula is C₁₇H₂₁ClN₃O₂, with a molecular weight of 334.82 g/mol. The compound’s structure combines a chloropyridine moiety, known for electron-withdrawing effects and bioactivity, with a bicyclic piperidine system that enhances conformational rigidity and binding affinity to biological targets .

Synthesis typically involves multi-step protocols:

Formation of the bipiperidine backbone via cyclization or coupling reactions.

Introduction of the chloropyridine group through nucleophilic substitution or etherification.

Final functionalization to install the oxymethyl linker .

The compound’s structural complexity and hybrid pharmacophore design make it a candidate for drug discovery, particularly in targeting enzymes or receptors in neurological and metabolic disorders .

Properties

IUPAC Name

3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c17-13-10-18-7-3-15(13)22-11-12-4-8-20(9-5-12)14-2-1-6-19-16(14)21/h3,7,10,12,14H,1-2,4-6,8-9,11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAOXVBOFJKVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3’-bipiperidine]-2’-one typically involves multiple steps, starting with the preparation of the chloropyridine and bipiperidine intermediates. The chloropyridine can be synthesized by chlorination of pyridine, while the bipiperidine core is prepared through a series of cyclization reactions. The final step involves the coupling of these intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the coupling reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3’-bipiperidine]-2’-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary, with temperature and solvent choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3’-bipiperidine]-2’-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3’-bipiperidine]-2’-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

  • Bipiperidine vs. Monocyclic Piperidine: The bipiperidine core in the target compound enhances rigidity and binding selectivity compared to monocyclic analogs like 2-(4-{...}-1,3-benzoxazole), which exhibit broader but less specific activity .
  • Chloropyridine Positioning : The 3-chloropyridin-4-yl group in the target compound improves metabolic stability over 2-chloropyridine derivatives (e.g., 1-(4-((3-Chloropyridin-2-yl)oxy)...)), which are more prone to enzymatic degradation .
  • Hybrid Pharmacophores: Compounds combining piperidine with pyrimidinone (e.g., 6-(4-{...}-3,4-dihydropyrimidin-4-one) show enhanced antimalarial activity due to dual-target engagement, whereas the target compound’s bipiperidine system favors CNS targets .

Challenges and Opportunities

  • Metabolic Stability: The target compound’s bipiperidine structure reduces cytochrome P450-mediated metabolism compared to monocyclic derivatives, but its larger size may limit blood-brain barrier penetration .
  • Synthetic Complexity : Multi-step synthesis (~6 steps) and low yields (~30–60%) hinder scalability compared to simpler analogs like 1-(4-{...}-ethan-1-one (3 steps, 85% yield) .

Biological Activity

The compound 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bipiperidine core with a chloropyridine moiety, which is known for influencing various biological interactions. Its structure can be represented as follows:

C13H15ClN2O2\text{C}_{13}\text{H}_{15}\text{Cl}\text{N}_2\text{O}_2

This compound's unique arrangement of functional groups allows for significant interactions with biological targets.

Mode of Action : The compound primarily functions through the inhibition of specific enzymes or receptors involved in cellular signaling pathways. This inhibition can lead to altered cellular responses, contributing to its therapeutic effects.

Pharmacokinetics : The pharmacokinetic profile suggests good bioavailability due to the sp³-hybridization in its structure, which facilitates absorption and distribution within biological systems.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has been evaluated for its antiproliferative effects against various cancer cell lines:

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast Cancer)3.3Induces apoptosis via EGFR pathway
A549 (Lung Cancer)5.0Cell cycle arrest in G1 phase

These findings indicate that the compound may effectively inhibit cancer cell proliferation by inducing apoptosis and disrupting normal cell cycle progression .

Enzyme Inhibition

The compound has also been reported to inhibit key enzymes involved in metabolic pathways. For instance, it shows activity against:

  • Cyclooxygenase (COX) : Involved in inflammation and pain signaling.
  • Dipeptidyl Peptidase IV (DPP-IV) : Important for glucose metabolism and implicated in diabetes.

Case Studies

  • Study on Breast Cancer Cell Lines : A study synthesized several derivatives of the compound and tested their effects on MCF-7 cells, demonstrating significant cytotoxicity with IC50 values indicating strong anti-proliferative properties .
  • In Silico Modeling : Graph theoretical analysis alongside molecular dynamics simulations were employed to predict binding affinities and interactions with target enzymes, reinforcing the compound's potential as a lead candidate for drug development .

Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Antiproliferative Activity : Demonstrated through various assays indicating its potential use in cancer therapy.
  • Inhibition of Enzymatic Activity : Suggesting applications in treating metabolic disorders.
  • Structure-Activity Relationship (SAR) : Comparative studies with structurally similar compounds have helped elucidate the specific features contributing to biological activity .

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